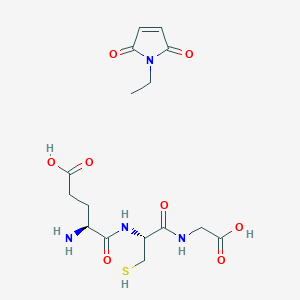
Gcg-nem
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gcg-nem, also known as this compound, is a useful research compound. Its molecular formula is C16H24N4O8S and its molecular weight is 432.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Hypoglycemia Management
Gcg-nem has been studied for its efficacy in managing hypoglycemia, particularly in patients with diabetes. A notable study demonstrated that a modified glucagon variant, Gcg-XTEN, effectively prevented insulin-induced hypoglycemia without causing hyperglycemia. This was achieved through a controlled release mechanism that maintained the drug's activity for an extended period while minimizing adverse effects .
1.2 Extended Release Formulations
The development of this compound has led to innovations in extended-release formulations. By utilizing XTEN technology, researchers have created glucagon fusion proteins that exhibit prolonged half-lives. These formulations allow for less frequent dosing and improved patient compliance in managing blood glucose levels .
Biotechnological Applications
2.1 Protein Engineering
This compound has implications in protein engineering, where modifications enhance the stability and solubility of therapeutic peptides. The fusion of XTEN to glucagon not only improves its pharmacokinetic profile but also opens avenues for the development of novel delivery systems that were previously unfeasible with native glucagon .
2.2 Recombinant Production
The ability to produce this compound through recombinant DNA technology allows for large-scale production with consistent quality. This is particularly relevant in pharmaceutical manufacturing, where high purity and efficacy are paramount .
Food Science Applications
3.1 Probiotic Development
Research has indicated potential applications of this compound in the food industry, particularly in the development of functional foods. For instance, certain strains of Lactobacillus plantarum have been explored for their ability to produce bioactive compounds that can enhance the nutritional value of food products . The integration of this compound could further improve these properties by modulating gut health.
3.2 Enzyme Production
This compound's role in enzyme production is noteworthy, as it can facilitate the synthesis of enzymes like amylase and lipase from microbial sources. These enzymes are crucial for various food processing applications, enhancing flavors and preserving food quality .
Case Studies
Eigenschaften
CAS-Nummer |
60189-42-6 |
|---|---|
Molekularformel |
C16H24N4O8S |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;1-ethylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H17N3O6S.C6H7NO2/c11-5(1-2-7(14)15)9(18)13-6(4-20)10(19)12-3-8(16)17;1-2-7-5(8)3-4-6(7)9/h5-6,20H,1-4,11H2,(H,12,19)(H,13,18)(H,14,15)(H,16,17);3-4H,2H2,1H3/t5-,6-;/m0./s1 |
InChI-Schlüssel |
ZRPRITAJHBKKNS-GEMLJDPKSA-N |
SMILES |
CCN1C(=O)C=CC1=O.C(CC(=O)O)C(C(=O)NC(CS)C(=O)NCC(=O)O)N |
Isomerische SMILES |
CCN1C(=O)C=CC1=O.C(CC(=O)O)[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)N |
Kanonische SMILES |
CCN1C(=O)C=CC1=O.C(CC(=O)O)C(C(=O)NC(CS)C(=O)NCC(=O)O)N |
Synonyme |
(gamma-Glu-L-Cys-Gly)-NEM GCG-NEM N-ethylmaleimide-gamma-glutamyl-cysteinyl-glycine S-(ethylsuccinimido)-gamma-glutamyl-L-cysteinyl-glycine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















